molecular formula C9H12FN3O B1490069 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine CAS No. 1420941-49-6

5-Fluoro-2-(piperidin-3-yloxy)pyrimidine

カタログ番号: B1490069
CAS番号: 1420941-49-6
分子量: 197.21 g/mol
InChIキー: SMSLRGOGHSLLII-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Fluoro-2-(piperidin-3-yloxy)pyrimidine, also known as SCH 66712, is a potent mechanism-based inhibitor of the cytochrome P450 enzyme CYP2D6. Structurally, it features a pyrimidine core substituted with a fluorine atom at the 5-position and a piperidin-3-yloxy group at the 2-position, linked to a phenyl-substituted imidazole moiety (Fig. 1) . Initially developed as a dopamine D4 receptor antagonist, SCH 66712 was later repurposed for its unique ability to irreversibly inactivate CYP2D6 through covalent adduct formation with the enzyme’s apoprotein . This inactivation is time- and NADPH-dependent, with a low partition ratio (3:1), indicating high efficiency in enzyme inhibition relative to metabolite generation .

Key pharmacological parameters of SCH 66712 include:

  • Ki (CYP2D6): 0.55 µM (recombinant enzyme)
  • kinact: 0.32 min⁻¹
  • Partition ratio: 3
  • Metabolites: Monooxygenated products (m/z 355) formed via CYP2D6, CYP2C9, and CYP2C19, with oxidation occurring on the phenyl or fluorinated heterocyclic aromatic rings .

SCH 66712’s mechanism involves hydroxylation of its phenyl ring, generating a reactive methylene quinone intermediate that covalently binds to CYP2D6’s Thr309 residue, leading to enzyme inactivation . This contrasts with heme-targeting inhibitors like gemfibrozil glucuronide (CYP2C8) or raloxifene (CYP3A4) .

特性

IUPAC Name

5-fluoro-2-piperidin-3-yloxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O/c10-7-4-12-9(13-5-7)14-8-2-1-3-11-6-8/h4-5,8,11H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSLRGOGHSLLII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=NC=C(C=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

生化学分析

Biochemical Properties

5-Fluoro-2-(piperidin-3-yloxy)pyrimidine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes, such as thymidylate synthase, which is crucial for DNA synthesis. This inhibition can lead to disruptions in DNA replication and repair processes. Additionally, this compound interacts with RNA-modifying enzymes, such as tRNA methyltransferase 2 homolog A and pseudouridylate synthase, affecting RNA stability and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by disrupting DNA synthesis and repair mechanisms. Furthermore, this compound affects cellular metabolism by inhibiting key enzymes involved in nucleotide synthesis, leading to reduced cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits thymidylate synthase, preventing the formation of thymidine monophosphate, a nucleotide essential for DNA synthesis. This inhibition results in DNA damage and cell cycle arrest. Additionally, this compound can incorporate into RNA, disrupting RNA processing and function. These molecular interactions lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also impact cellular processes. Long-term exposure to this compound can lead to sustained inhibition of DNA synthesis and prolonged cell cycle arrest.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth by targeting rapidly dividing cells. At high doses, it may cause toxic effects, such as bone marrow suppression and gastrointestinal toxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to nucleotide synthesis and metabolism. It interacts with enzymes such as thymidylate synthase and DNA topoisomerase 1, affecting DNA replication and repair. Additionally, the compound’s incorporation into RNA can influence RNA metabolism and stability. These interactions can alter metabolic flux and metabolite levels, impacting overall cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and binding proteins, which facilitate its localization to target sites. The compound’s distribution within tissues can influence its therapeutic efficacy and toxicity. Understanding these transport and distribution mechanisms is crucial for optimizing its use in clinical settings.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, its incorporation into the nucleus can enhance its effects on DNA synthesis and repair. Additionally, localization to the cytoplasm can influence RNA processing and function.

生物活性

5-Fluoro-2-(piperidin-3-yloxy)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research and enzyme inhibition. This article provides an overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C11_{11}H13_{13}F1_{1}N2_{2}O
  • Molecular Weight : Approximately 233.67 g/mol
  • Appearance : Off-white solid, soluble in water.

The compound features a pyrimidine ring substituted with a fluorine atom and a piperidine moiety linked through an ether bond. These structural characteristics contribute to its reactivity and biological activity.

Research indicates that this compound acts primarily as an enzyme inhibitor , particularly targeting kinases involved in cellular signaling pathways. Preliminary studies suggest it may affect cell proliferation and apoptosis, making it a candidate for further investigation in therapeutic contexts related to cancer and other diseases .

Enzyme Inhibition

The compound has shown promising results in inhibiting specific enzymes critical for cancer cell growth. For instance, it has been reported to exhibit potent inhibition of L1210 mouse leukemia cells with IC50_{50} values in the nanomolar range . Such potency suggests its potential utility in developing new cancer therapeutics.

Anticancer Properties

In vitro studies have demonstrated that this compound can significantly inhibit the growth of various cancer cell lines. For example:

  • MCF-7 (breast cancer) : IC50_{50} values ranged from 0.87–12.91 μM.
  • MDA-MB-231 (triple-negative breast cancer) : Similar IC50_{50} values were observed, indicating effective growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU) .

Study on L1210 Cells

A notable study evaluated the growth inhibitory activity of various phosphoramidate analogues of this compound against L1210 cells. The results confirmed that all tested compounds exhibited significant inhibition, with mechanisms involving intracellular release pathways leading to nucleotide formation .

Comparative Analysis with Other Compounds

In comparative studies, this compound was tested alongside similar compounds. The following table summarizes key findings:

Compound NameIC50_{50} (μM)Activity Type
This compound0.87–12.91Anticancer
5-Fluorouracil11.73Anticancer
Other PyrimidinesVariesVarious

These results highlight the superior efficacy of this compound compared to traditional therapies.

類似化合物との比較

Comparison with Structurally Similar Compounds

SCH 66712 vs. EMTPP

EMTPP, a related imidazole-based compound, shares structural similarities with SCH 66712 but differs in substituents (ethyl group vs. phenyl group on the imidazole ring). Comparative studies highlight significant differences in inhibitory potency and metabolic outcomes:

Parameter SCH 66712 EMTPP
Ki (CYP2D6) 0.55 µM 5.5 µM
kinact 0.32 min⁻¹ 0.09 min⁻¹
Partition Ratio 3 99
Metabolites Monooxygenated (m/z 355) Multiple (N-dealkylation, dehydrogenation)
Adduct Site Apoprotein (Thr309) Heme or apoprotein

SCH 66712’s phenyl group enhances π-π interactions with CYP2D6’s Phe120 and positions the reactive site closer to the heme iron (2.1 Å vs. 2.9 Å for EMTPP), explaining its superior potency .

SCH 66712 vs. Other CYP Inhibitors

SCH 66712’ selectivity for CYP2D6 distinguishes it from broad-spectrum inhibitors like tBPA (CYP2B1/2B4) or raloxifene (CYP3A4):

Compound Target Enzyme Mechanism Ki Partition Ratio
SCH 66712 CYP2D6 Apoprotein adduction (Thr309) 0.55 µM 3
tBPA CYP2B1/2B4 Heme alkylation 2.5 µM 20
Raloxifene CYP3A4 Heme modification 1.8 µM 10
Gemfibrozil Glucuronide CYP2C8 Heme adduction 6.0 µM 50

SCH 66712’s low partition ratio and apoprotein-targeting mechanism reduce off-target effects compared to heme-modifying inhibitors.

Metabolic Pathway Comparison

Oxidation Sites

  • SCH 66712: Monooxygenation occurs on the phenyl ring (CYP2D6) or fluorinated pyrimidine ring (CYP2C9/CYP2C19), generating m/z 355 metabolites . No dioxygenation or N-dealkylation is observed .
  • EMTPP : Oxidation at the ethyl group’s methylene carbon, leading to N-dealkylation and multiple metabolites .
  • Raloxifene: Forms quinone intermediates via CYP3A4-mediated oxidation, modifying heme .

Enzyme Specificity

  • CYP2D6 : SCH 66712’s primary metabolizer, producing a dominant metabolite (17-min elution) linked to enzyme inactivation .
  • CYP3A4: No metabolism observed for SCH 66712, unlike raloxifene .

Binding Mechanisms and Molecular Docking Insights

SCH 66712 adopts distinct orientations in CYP2D6 vs. CYP2C9:

  • CYP2D6 : Phenyl ring faces the heme iron (2.2 Å distance), enabling efficient hydroxylation .
  • CYP2C9 : Fluorinated pyrimidine ring is closer to the heme, resulting in horizontal binding and reduced inhibition .

π-π interactions with Phe120 (3.2 Å face-to-face; 2.7 Å edge-to-edge) stabilize SCH 66712 in CYP2D6, a feature absent in EMTPP or raloxifene .

Clinical Implications

SCH 66712’s irreversible inhibition mimics poor metabolizer phenotypes, increasing drug toxicity risks for CYP2D6 substrates (e.g., antidepressants, β-blockers). Its selectivity and low partition ratio make it a tool for studying CYP2D6 biochemistry . In contrast, EMTPP’s higher partition ratio and broader metabolite profile limit its clinical utility .

準備方法

Preparation of the Pyrimidine Core

Pyrimidine derivatives are commonly synthesized via condensation reactions between amidine derivatives and β-dicarbonyl compounds or their equivalents. For example, the condensation of acetamidine hydrochloride with ethyl acetoacetate under basic conditions yields 4-hydroxy-2,6-dimethylpyrimidine intermediates, which can be further functionalized.

In the context of this compound, the pyrimidine core bearing a reactive halogen at the 2-position (such as 2-chloropyrimidine) is often prepared first, allowing subsequent nucleophilic substitution.

Formation of the Piperidin-3-yloxy Substituent

The key step involves nucleophilic aromatic substitution of the 2-chloro or 2-halo pyrimidine intermediate with piperidin-3-ol or its derivatives to form the ether linkage. This reaction typically proceeds under basic conditions with potassium carbonate or cesium carbonate as the base, in polar aprotic solvents such as acetone or DMF, at room temperature or with mild heating.

The general reaction scheme is:

$$
\text{5-Fluoro-2-chloropyrimidine} + \text{piperidin-3-ol} \xrightarrow[\text{base}]{\text{solvent}} \text{this compound}
$$

Purification and Salt Formation

The free base form of this compound is often converted into its hydrochloride salt to improve water solubility and facilitate biological testing. This is achieved by treatment with hydrochloric acid in an appropriate solvent, followed by isolation of the hydrochloride salt.

Representative Synthetic Route Example

Step Reagents & Conditions Description Outcome
1 Acetamidine hydrochloride + ethyl acetoacetate, NaOMe, EtOH, reflux 10 h Formation of pyrimidine intermediate 4-hydroxy-2,6-dimethylpyrimidine derivative
2 POCl3, CH3CN, reflux 0.5 h; then diisopropylethylamine, reflux 8 h Chlorination at 2-position 2-chloropyrimidine intermediate
3 Piperidin-3-ol, Cs2CO3, acetone, room temperature 5-6 h Nucleophilic substitution to form ether This compound
4 HCl treatment Formation of hydrochloride salt This compound hydrochloride

This route is adapted from analogous pyrimidine syntheses and nucleophilic substitution methodologies reported in the literature.

Research Findings and Optimization Notes

  • Base Selection: Cesium carbonate and potassium carbonate are effective bases for the nucleophilic substitution step, with cesium carbonate often providing higher yields due to its stronger basicity and better solubility in organic solvents.

  • Solvent Effects: Polar aprotic solvents such as DMF and acetone facilitate the nucleophilic aromatic substitution by stabilizing the charged transition state and solubilizing reactants.

  • Temperature: Mild heating (room temperature to 60 °C) is sufficient to drive the substitution without promoting side reactions or decomposition.

  • Purification: Recrystallization from ethanol or ethyl acetate is commonly used to obtain the pure product. Conversion to the hydrochloride salt improves stability and solubility for biological assays.

  • Yield Considerations: Yields for the nucleophilic substitution step typically range from moderate to high (60-85%), depending on reaction conditions and purity of starting materials.

Summary Table of Preparation Methods

Preparation Step Typical Reagents Conditions Notes
Pyrimidine core synthesis Acetamidine hydrochloride, ethyl acetoacetate, NaOMe Reflux in ethanol, 10 h Forms pyrimidine intermediate
Halogenation (chlorination) POCl3, CH3CN, diisopropylethylamine Reflux, 0.5-8 h Introduces 2-chloro substituent
Nucleophilic substitution Piperidin-3-ol, Cs2CO3 or K2CO3 Room temp to 60 °C, 5-6 h Forms 2-(piperidin-3-yloxy) substituent
Salt formation HCl (aqueous or in solvent) Ambient conditions Converts to hydrochloride salt for solubility

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine, and how can reaction conditions be optimized for higher yields?

  • Methodology : Synthesis typically involves multi-step nucleophilic substitutions. For example, coupling a fluoropyrimidine intermediate with a piperidin-3-ol derivative under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation. Optimization includes adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature control (0°C to room temperature), and stoichiometric ratios of reagents. Catalysts like DMAP or DIPEA may enhance reaction efficiency .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm connectivity of the piperidine and pyrimidine moieties, with fluorine coupling observed in splitting patterns .
  • HPLC-MS : Validates purity (>95%) and molecular weight via retention time and mass-to-charge ratio .
  • Elemental Analysis : Ensures correct C, H, N, and F composition .

Q. How should researchers handle solubility challenges during biological assays?

  • Methodology : Due to limited aqueous solubility, use DMSO for stock solutions (≤10% v/v in assays). For in vitro studies, employ surfactants like Tween-80 or cyclodextrins to enhance dispersion. Confirm compound stability under these conditions via UV-Vis spectroscopy over 24 hours .

Advanced Research Questions

Q. How can computational methods aid in designing efficient synthesis pathways or predicting reactivity?

  • Methodology : Tools like density functional theory (DFT) model transition states to predict reaction feasibility. Quantum chemical calculations (e.g., Gaussian 16) optimize intermediates, while machine learning platforms (e.g., ICReDD’s workflow) analyze reaction databases to recommend optimal solvents, catalysts, or temperatures .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

  • Methodology : Combine complementary techniques:

  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., piperidine oxygen position) .
  • 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations to distinguish between structural isomers .
  • Dynamic NMR : Detects conformational exchange in the piperidine ring at variable temperatures .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace fluorine with chlorine, alter piperidine ring size) to assess impact on activity .
  • In Silico Docking : Use Schrödinger Suite or AutoDock to predict binding affinity to targets like kinases or GPCRs. Validate with SPR (surface plasmon resonance) for binding kinetics .

Q. What are the challenges in scaling up synthesis while maintaining purity, and how are they addressed?

  • Methodology :

  • Process Chemistry : Optimize for fewer column chromatography steps (e.g., switch to recrystallization).
  • Flow Chemistry : Enhances reproducibility and heat management in exothermic reactions .
  • In-Line Analytics : Implement PAT (process analytical technology) tools like FTIR for real-time monitoring .

Q. How does modifying functional groups (e.g., sulfonyl, ethynyl) impact metabolic stability or toxicity?

  • Methodology :

  • Metabolite Identification : Use LC-HRMS to track in vitro hepatic microsomal degradation.
  • Toxicity Screening : Employ zebrafish models or high-content screening (HCS) in human cell lines to assess cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-(piperidin-3-yloxy)pyrimidine
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-(piperidin-3-yloxy)pyrimidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。